molecular formula C16H21ClN4O B1424815 N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1219982-64-5

N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B1424815
M. Wt: 320.82 g/mol
InChI Key: SNQMZEQXBFVURQ-UHFFFAOYSA-N
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Description

“N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride” is a chemical compound with the molecular formula C16H21ClN4O . It has an average mass of 320.817 Da and a monoisotopic mass of 320.140381 Da .


Molecular Structure Analysis

The molecular structure of this compound can be determined through various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined through various techniques. For instance, the melting point, boiling point, and density can be determined experimentally . The compound’s IR, 1H NMR, and 13C NMR spectra can provide information about its chemical structure .

Scientific Research Applications

Synthesis and Chemical Characteristics

  • The compound has been involved in the synthesis of substituted pyrazolo[4,3-c]pyridine-3-ols, serving as a key component in the creation of novel fused heterobicycles (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
  • It has been used in the development of Mycobacterium tuberculosis pantothenate synthetase inhibitors, indicating its role in the design of new antimicrobial agents (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).
  • The compound has been utilized in the synthesis of 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, highlighting its versatility in the creation of functionally diverse chemical libraries (Grošelj et al., 2015).

Biological Activities and Applications

  • Studies have shown its involvement in the synthesis of compounds with potential antimicrobial activities, as seen in the creation of new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
  • The compound has been used in the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, showcasing its significance in the development of anti-cancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).

Other Notable Applications

  • Its derivatives have been explored for their potential use in anticancer activities, emphasizing the compound's relevance in medicinal chemistry and drug development (Rao, Rao, & Prasad, 2018).

properties

IUPAC Name

N-benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O.ClH/c1-2-20(11-12-6-4-3-5-7-12)16(21)15-13-10-17-9-8-14(13)18-19-15;/h3-7,17H,2,8-11H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQMZEQXBFVURQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=NNC3=C2CNCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
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N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 5
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N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride
Reactant of Route 6
N-Benzyl-N-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride

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